N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide
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Description
N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H17FN4O5S and its molecular weight is 444.44. The purity is usually 95%.
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Biological Activity
The compound N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several steps that include the formation of key intermediates. For example, starting from N-(2,3-dihydrobenzo[1,4]dioxin-6-amine , reactions with various reagents lead to the formation of oxadiazole derivatives and subsequent modifications to introduce the 4-fluorobenzamide moiety. The synthetic pathway can be summarized as follows:
- Formation of Dihydrobenzo Dioxin Derivative : Reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate acylating agents.
- Introduction of Oxadiazole Ring : Coupling reactions with thioketones or thioacids to form the oxadiazole structure.
- Final Coupling : Attaching the benzamide group through amide bond formation.
The overall yield and purity of the synthesized compound can vary based on the specific conditions used during each step.
Research indicates that compounds containing the dihydrobenzo[b][1,4]dioxin scaffold exhibit a range of biological activities due to their ability to interact with various biological targets. The oxadiazole and benzamide components may enhance these interactions through mechanisms such as enzyme inhibition or receptor modulation.
Antimicrobial Activity
Several studies have demonstrated that derivatives of dihydrobenzo[b][1,4]dioxin possess significant antimicrobial properties. For instance, compounds similar to N-((5-((2-(...))) have shown efficacy against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis pathways .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. For example, studies involving related compounds have indicated that they can induce apoptosis in cancer cells through caspase activation and modulation of cell cycle regulators . In vitro assays have shown promising results against several cancer cell lines.
Enzyme Inhibition
Enzymatic assays reveal that this compound may inhibit key enzymes involved in metabolic pathways related to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). Specifically, it has been screened against α-glucosidase and acetylcholinesterase enzymes . The inhibition profiles suggest that it could serve as a lead compound for developing therapeutics targeting these conditions.
Case Studies and Research Findings
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O5S/c21-13-3-1-12(2-4-13)19(27)22-10-18-24-25-20(30-18)31-11-17(26)23-14-5-6-15-16(9-14)29-8-7-28-15/h1-6,9H,7-8,10-11H2,(H,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQPWZQEFMDFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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